ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is achieved using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a pyridin-1(2H)-yl group, and an ethyl acetate group.Chemical Reactions Analysis
The chemical reactions involving similar compounds include the protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The result is a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound is a yellow crystal with a melting point of 268–270 °C .Scientific Research Applications
Antiviral Activity
The indole nucleus within this compound contributes to its antiviral potential. Researchers have synthesized derivatives of indole with antiviral properties. For instance:
- Methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate (1) exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
Antitubercular Activity
The compound’s structure also hints at potential antitubercular properties. Researchers have explored related derivatives:
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Biological and Clinical Applications
Indole derivatives, including this compound, have diverse biological activities:
Pharmacophore Core
The indole nucleus is a fundamental building block in natural products like histidine, purine, and histamine. It also appears in synthetic drug molecules. Its broad-spectrum biological activities make it an essential pharmacophore .
1,2,4-Oxadiazole Motif
The presence of the 1,2,4-oxadiazole ring further enhances its therapeutic potential:
- Selective Inhibitors : Some derivatives selectively inhibit human carbonic anhydrase isoforms related to cancer therapy .
Synthetic Routes
Researchers have explored various synthetic routes to create indole derivatives, including this compound. These methods contribute to drug development and organic synthesis .
Future Directions
properties
IUPAC Name |
ethyl 2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-2-21-13(20)8-18-7-10(3-4-12(18)19)15-16-14(17-22-15)11-5-6-23-9-11/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDILTRWUFFAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate |
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